Methyl octadec-4-en-8-ynoate
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Overview
Description
Methyl octadec-4-en-8-ynoate is an organic compound with the molecular formula C19H32O2 It is a methyl ester derivative of an unsaturated fatty acid, characterized by the presence of both a double bond and a triple bond within its long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-4-en-8-ynoate can be synthesized through various organic reactions. One common method involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction typically occurs at elevated temperatures (around 85°C) and results in the formation of methyl 8-oxo and 11-oxo-octadec-9-ynoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as lipases, has also been explored for the production of such compounds, offering a more environmentally friendly and efficient approach .
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-4-en-8-ynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane at 85°C.
Reduction: Hydrogenation using palladium or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 8-oxo and 11-oxo-octadec-9-ynoate.
Reduction: Saturated or partially saturated this compound derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl octadec-4-en-8-ynoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl octadec-4-en-8-ynoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives by oxidizing the α-methylene carbon atoms adjacent to the double bond . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl undec-10-ynoate
- Methyl octadec-9-ynoate
- Methyl octadeca-6,8-diynoate
Uniqueness
Methyl octadec-4-en-8-ynoate is unique due to its specific combination of a double bond and a triple bond within the same molecule. This structural feature imparts distinct reactivity and makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
62203-93-4 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-4-en-8-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h15-16H,3-10,13-14,17-18H2,1-2H3 |
InChI Key |
XQADMJGMLZRRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCCC=CCCC(=O)OC |
Origin of Product |
United States |
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